Ytterbium(III) chloride xhydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

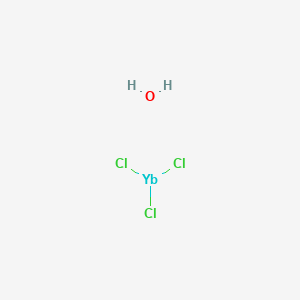

Ytterbium(III) chloride xhydrate: is an inorganic chemical compound with the formula YbCl₃·xH₂O. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is a source of ytterbium ions (Yb³⁺) and is of significant interest in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions:

Ammonium Chloride Route: Anhydrous ytterbium(III) chloride can be produced by heating ytterbium oxide (Yb₂O₃) with ammonium chloride (NH₄Cl). The reaction produces the ammonium salt of the pentachloride, which is then decomposed to form ytterbium(III) chloride: [ \text{Yb}_2\text{O}_3 + 10 \text{NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{YbCl}_5 + 6 \text{H}_2\text{O} + 6 \text{NH}_3 ]

Reduction of Ytterbium Metal: Ytterbium metal can be reacted with hydrochloric acid (HCl) to produce ytterbium(III) chloride. This method involves the reduction of ytterbium metal with hydrogen chloride gas.

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Catalytic Reactions: Ytterbium(III) chloride acts as a catalyst in various organic transformations.

Formation of Complexes: It reacts with N-alkylsalicylideneimines to prepare ytterbium(III) Schiff base complexes.

Common Reagents and Conditions:

Nickel(II) Chloride (NiCl₂): Used in reductive dehalogenation reactions.

Trimethyl Orthoformate: Used to prepare acetals in the presence of ytterbium(III) chloride as a catalyst.

Major Products:

Aryl Halides: Reductive dehalogenation of aryl halides produces dehalogenated aromatic compounds.

Schiff Base Complexes: Reaction with N-alkylsalicylideneimines forms ytterbium(III) Schiff base complexes.

科学的研究の応用

Chemistry:

Biology and Medicine:

NMR Shift Reagent: It is used as a nuclear magnetic resonance (NMR) shift reagent to study the structure of organic compounds.

Calcium Ion Probe: It serves as a calcium ion probe in biological studies.

Industry:

Nanomaterials Synthesis: Ytterbium(III) chloride is a precursor for synthesizing nanomaterials.

DNA Microarrays: It is used in DNA microarrays due to its catalytic properties.

作用機序

Catalytic Mechanism:

Lewis Acid Catalysis: Ytterbium(III) chloride acts as a Lewis acid, accepting electron pairs from reactants to facilitate various organic reactions.

Molecular Targets and Pathways:

Electron Pair Acceptance: The ytterbium ion (Yb³⁺) in ytterbium(III) chloride interacts with electron-rich species, stabilizing transition states and lowering activation energy for reactions.

類似化合物との比較

Terbium(III) Chloride (TbCl₃): Similar in structure and catalytic properties but differs in specific applications and reactivity.

Lutetium(III) Chloride (LuCl₃): Another lanthanide chloride with comparable properties but used in different catalytic and industrial processes.

Uniqueness:

特性

IUPAC Name |

trichloroytterbium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKCQSFQBYKUTC-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Yb](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OYb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B7799212.png)

![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7799222.png)